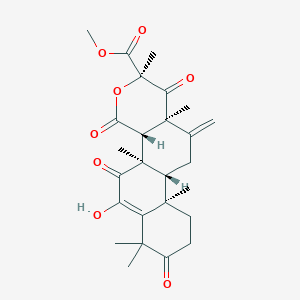

Terretonin A

Description

This compound has been reported in Mallotus nudiflorus and Aspergillus terreus with data available.

Structure

3D Structure

Properties

Molecular Formula |

C26H32O8 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate |

InChI |

InChI=1S/C26H32O8/c1-12-11-13-23(4)10-9-14(27)22(2,3)16(23)15(28)18(29)25(13,6)17-19(30)34-26(7,21(32)33-8)20(31)24(12,17)5/h13,17,28H,1,9-11H2,2-8H3/t13-,17-,23-,24+,25-,26-/m1/s1 |

InChI Key |

GTEJJXOFLPCZGJ-DOFPOEDPSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2CC(=C)[C@]4([C@H]3C(=O)O[C@@](C4=O)(C)C(=O)OC)C)C)O)(C)C |

Canonical SMILES |

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Terretonin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin A, a complex meroterpenoid produced by the filamentous fungus Aspergillus terreus, represents a class of natural products with significant biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a composite methodology derived from published literature. It includes detailed experimental protocols for the fermentation of Aspergillus terreus, extraction of the crude product, and chromatographic purification of the target compound. Furthermore, this document summarizes the key quantitative data and elucidates the known signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Aspergillus terreus is a ubiquitous filamentous fungus known for its ability to produce a diverse array of secondary metabolites, including the pharmacologically important statin, lovastatin. Among the vast chemical repertoire of this fungus are the terretonins, a family of structurally complex meroterpenoids. Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.

This compound, a member of this family, has garnered interest due to its intricate molecular architecture and potential therapeutic applications. This guide aims to provide a comprehensive technical resource for the scientific community, detailing the processes involved in obtaining and understanding this promising natural product.

Discovery and Producing Organism

This compound is a secondary metabolite originally isolated from the fungus Aspergillus terreus. Various strains of A. terreus, including both terrestrial and marine-derived isolates, have been identified as producers of this compound and its analogues. The production of these compounds is often influenced by the fermentation conditions, including the culture medium composition, temperature, and aeration.

Experimental Protocols

The following protocols are a composite representation of the methodologies described in the scientific literature for the isolation of this compound and related meroterpenoids from Aspergillus terreus.

Fungal Strain and Fermentation

Fungal Strain: Aspergillus terreus (e.g., strains TM8, LGO13, or ML-44 have been reported to produce terretonins).

3.1.1. Culture Media and Conditions:

-

Solid-State Fermentation (SSF):

-

Substrate: Rice is a commonly used solid substrate.

-

Preparation: 1 kg of rice is washed, soaked, and autoclaved. After cooling, the rice is inoculated with a spore suspension of A. terreus.

-

Incubation: The inoculated rice is incubated at 28-30°C for 14-21 days. The solid culture is periodically mixed to ensure uniform fungal growth and aeration.

-

-

Submerged Fermentation (SmF):

-

Medium: Potato Dextrose Broth (PDB) or a custom medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

-

Inoculation: A seed culture of A. terreus is prepared by inoculating a suitable liquid medium and incubating for 2-3 days. The production medium is then inoculated with the seed culture.

-

Incubation: The fermentation is carried out in shake flasks or a fermenter at 28-30°C with agitation (e.g., 150-200 rpm) for 7-14 days.

-

Extraction

-

Solid-State Fermentation: The fermented solid substrate is dried and ground into a powder. The powder is then extracted exhaustively with a solvent such as ethyl acetate or methanol at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

-

Submerged Fermentation: The fungal mycelium is separated from the culture broth by filtration. The mycelium is extracted with a polar solvent like methanol or acetone. The culture filtrate is extracted with a water-immiscible solvent such as ethyl acetate. The organic extracts are combined and concentrated in vacuo.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation (VLC or Column Chromatography):

-

Stationary Phase: Silica gel or Sephadex LH-20.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, is typically employed.

-

Detection: UV detection at a wavelength of 210-254 nm.

-

Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the purified compound.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₂O₈[1] |

| Molecular Weight | 472.5 g/mol [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 6.01 (s, 1H), 5.15 (s, 1H), 4.96 (s, 1H), 4.65 (d, J=12.0 Hz, 1H), 3.73 (s, 3H), 3.41 (d, J=12.0 Hz, 1H), 2.95 (m, 1H), 2.70 (m, 1H), 2.45 (m, 1H), 2.20-2.05 (m, 2H), 1.95 (m, 1H), 1.85 (m, 1H), 1.45 (s, 3H), 1.35 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H), 1.05 (s, 3H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 213.9, 201.2, 196.8, 175.2, 168.5, 145.1, 125.3, 115.8, 85.4, 82.1, 78.9, 75.6, 52.8, 51.2, 48.9, 45.6, 42.3, 38.9, 35.6, 32.1, 28.9, 25.6, 22.3, 21.0, 18.9, 16.5.[2][3] |

| Mass Spectrometry | HR-ESI-MS: m/z [M+Na]⁺ calculated for C₂₆H₃₂O₈Na, found to be consistent with the molecular formula. |

Signaling Pathways and Biological Activity

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of terretonins. Terretonin has been shown to exhibit protective effects against sepsis-induced acute lung injury.[4][5] This activity is mediated through the modulation of the SIRT1/Nrf2/NF-κB/NLRP3 signaling pathway.[4][5]

Terretonin enhances the SIRT1/Nrf2 protective pathway, leading to an increase in the expression of downstream antioxidant genes.[4][5] Concurrently, it inhibits the NF-κB and NLRP3 inflammasome signaling pathways, resulting in a reduction of pro-inflammatory cytokines.[4][5]

Visualizations

Diagram 1: Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Diagram 2: Signaling Pathway Modulated by Terretonin

Caption: Modulation of SIRT1/Nrf2 and NF-κB/NLRP3 pathways by Terretonin.

Conclusion

This compound stands out as a structurally intriguing secondary metabolite from Aspergillus terreus with demonstrated biological activity. The methodologies outlined in this guide provide a framework for its isolation and purification, essential for further pharmacological investigation. The elucidation of its modulatory effects on key signaling pathways involved in inflammation and oxidative stress highlights its potential as a lead compound for drug development. Further research is warranted to fully explore the therapeutic applications of this compound and its derivatives.

References

- 1. This compound | C26H32O8 | CID 11547355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H and 13C n.m.r. spectral assignment studies of terretonin, a toxic meroterpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 1H and 13C n.m.r. spectral assignment studies of terretonin, a toxic meroterpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Terretonin as a New Protective Agent against Sepsis-Induced Acute Lung Injury: Impact on SIRT1/Nrf2/NF-κBp65/NLRP3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Terretonin A Biosynthetic Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin A, a complex meroterpenoid produced by the fungus Aspergillus terreus, has garnered significant interest due to its intricate chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and key chemical transformations. The elucidation of this pathway has been made possible through a combination of targeted gene deletion, heterologous expression, and metabolic profiling. This document serves as a core resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery, offering detailed experimental insights and a foundation for future bioengineering efforts.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological functions. Among these, meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors, represent a fascinating class of molecules. This compound, a mycotoxin first isolated from Aspergillus terreus, is a notable example, characterized by a highly oxygenated and complex tetracyclic scaffold.[1][2] Understanding the biosynthesis of such complex molecules is crucial for harnessing their therapeutic potential and for the development of novel biocatalytic tools.

Early labeling studies with [1,2-¹³C₂] acetate and [Me-¹³C]-methionine indicated that terretonin is formed through a mixed polyketide–terpenoid pathway.[3] More recent molecular genetics work has led to the identification and characterization of the "trt" biosynthetic gene cluster in Aspergillus terreus, which is responsible for the production of terretonin.[1][4]

The this compound Biosynthetic Gene Cluster (trt)

The biosynthesis of this compound is orchestrated by a cluster of 10 genes in Aspergillus terreus NIH2624.[4] Targeted gene deletion studies have been instrumental in assigning functions to the individual "trt" genes. The key enzymes encoded by this cluster and their proposed functions are summarized below.

| Gene | Proposed Function |

| trt4 | Non-reducing polyketide synthase (NR-PKS) |

| trt2 | Prenyltransferase (PT) |

| trt8 | Flavin-dependent monooxygenase (FMO) |

| trt5 | Methyltransferase |

| trt1 | Terpene cyclase |

| trt6 | Cytochrome P450 monooxygenase |

| trt7 | Phytanoyl-CoA dioxygenase domain-containing protein |

| trt14 | Unknown function, likely involved in late-stage modifications |

| trt3 | MFS transporter |

| trtR | Transcription factor |

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the formation of a polyketide core, followed by prenylation and a series of oxidative and cyclization reactions.

Step 1: Polyketide Synthesis

The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) Trt4 , which catalyzes the synthesis of 3,5-dimethylorsellinic acid (DMOA) (7).[1] Deletion of the trt4 gene abolishes the production of all pathway intermediates and final products.

Step 2: Prenylation

The aromatic polyketide DMOA is then prenylated by the prenyltransferase Trt2 .[1] This reaction attaches a farnesyl pyrophosphate (FPP) moiety to the DMOA core. In trt2Δ mutant strains, DMOA (7) is the major accumulating product.[1]

Subsequent Oxidative and Cyclization Steps

Following prenylation, a series of enzymatic modifications, including epoxidation, methylation, and cyclization, lead to the formation of the complex tetracyclic structure of this compound. The precise order and mechanisms of some of these late-stage reactions are still under investigation. However, gene deletion studies have provided significant insights:

-

Trt8 , a flavin-dependent monooxygenase, is proposed to be involved in an epoxidation step.

-

Trt5 , a methyltransferase, likely methylates a carboxyl group, a step that has been shown to be essential for the subsequent cyclization.

-

Trt1 , a terpene cyclase, is responsible for the critical cyclization event that forms the core ring structure of the terretonin scaffold.

-

Trt6 and Trt7 are thought to be involved in further oxidative modifications.

-

Trt14 's function remains to be fully elucidated, but its deletion leads to the accumulation of terretonin C, suggesting a role in the final conversion to this compound.[1]

The accumulation of intermediates in various gene deletion mutants is summarized in the table below.

| Mutant Strain | Accumulated Intermediate(s) |

| Δtrt4 | No pathway-related metabolites |

| Δtrt2 | 3,5-dimethylorsellinic acid (DMOA) |

| Δtrt1 | Acyclic prenylated intermediates |

| Δtrt14 | Terretonin C |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied heavily on genetic manipulation of the producer organism, Aspergillus terreus, and heterologous expression of the biosynthetic genes in a model host, Aspergillus oryzae.

Gene Deletion in Aspergillus terreus via CRISPR-Cas9

A powerful method for functional genomics in A. terreus is the use of the CRISPR-Cas9 system for targeted gene deletion.

Protocol Outline:

-

Design of single-guide RNAs (sgRNAs): Two sgRNAs are designed to target the 5' and 3' flanking regions of the target trt gene.

-

Construction of CRISPR-Cas9 plasmids: The sgRNAs are cloned into a Cas9 expression vector.

-

Preparation of donor DNA: A deletion cassette, often containing a selectable marker (e.g., hygromycin resistance), is constructed with homology arms corresponding to the regions upstream and downstream of the target gene.

-

Protoplast transformation: A. terreus protoplasts are prepared and co-transformed with the Cas9/sgRNA plasmids and the donor DNA.

-

Selection and screening of transformants: Transformants are selected on appropriate media, and successful gene deletion is confirmed by PCR and Southern blot analysis.

Heterologous Expression in Aspergillus oryzae

Heterologous expression of the trt genes in A. oryzae provides a clean background for characterizing enzyme function and identifying pathway intermediates.

Protocol Outline:

-

Vector construction: The trt genes of interest are cloned into expression vectors under the control of a suitable promoter (e.g., the amylase promoter).

-

Protoplast transformation: The expression vectors are introduced into A. oryzae protoplasts.

-

Cultivation and extraction: The transformed A. oryzae strains are cultivated, and the secondary metabolites are extracted from the mycelium and culture broth.

-

Metabolite analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the produced compounds.

Data Presentation

Currently, detailed quantitative data such as enzyme kinetic parameters for the Trt enzymes are not extensively available in the public domain. The primary data from the key studies are the qualitative and semi-quantitative analyses of metabolite production in wild-type and mutant strains.

Table 1: Metabolite Profile of Aspergillus terreus Wild-Type and trt Gene Deletion Mutants

| Strain | This compound Production | Key Accumulated Intermediate(s) |

| Wild-Type | +++ | - |

| Δtrt4 | - | None |

| Δtrt2 | - | 3,5-dimethylorsellinic acid (DMOA) |

| Δtrt1 | - | Acyclic prenylated DMOA derivatives |

| Δtrt14 | - | Terretonin C |

Note: '+' indicates the relative level of production.

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Aspergillus terreus.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for elucidating the function of 'trt' genes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Aspergillus terreus is a significant achievement in the field of fungal natural product research. The identification of the trt gene cluster and the functional characterization of its constituent enzymes have provided a detailed roadmap for the assembly of this complex meroterpenoid. This knowledge not only deepens our understanding of fungal secondary metabolism but also opens up exciting avenues for future research.

The detailed understanding of the enzymatic cascade allows for the bioengineering of the pathway to produce novel analogues of this compound with potentially improved or novel biological activities. Furthermore, the enzymes from this pathway, such as the prenyltransferase Trt2 and the terpene cyclase Trt1, represent valuable biocatalytic tools for synthetic biology and chemoenzymatic synthesis. Future work will likely focus on the detailed biochemical characterization of the less understood enzymes in the pathway, the elucidation of the regulatory networks governing the expression of the trt cluster, and the exploration of the full chemical potential of this fascinating biosynthetic machinery.

References

- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 2. Characterization of a silent azaphilone biosynthesis gene cluster in Aspergillus terreus NIH 2624 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular genetic characterization of a cluster in A. terreus for biosynthesis of the meroterpenoid terretonin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC/MS(N) analysis of retinoids. | Semantic Scholar [semanticscholar.org]

Terretonin A: A Comprehensive Technical Guide to its Natural Sources, Production, and Biological Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Terretonin A is a fungal meroterpenoid, a class of secondary metabolites derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] First reported from the fungus Aspergillus terreus, this complex molecule has garnered interest within the scientific community for its potential biological activities.[2] This technical guide provides a detailed overview of this compound, focusing on its natural sources, the organisms responsible for its production, methods for its isolation and purification, and its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug discovery.

Natural Sources and Producing Organisms

This compound is primarily a product of fungal metabolism. The principal organism known to produce this compound is the filamentous fungus Aspergillus terreus.[2] Strains of this fungus, isolated from various environments, including soil and marine ecosystems, have been identified as producers of a range of terretonin analogues.[3][4] While Aspergillus terreus is the most well-documented source, other organisms have been reported to produce related terretonin compounds, including Penicillium citreonigrum and the plant Mallotus nudiflorus.[5] However, for the purposes of this guide, the focus will remain on the production of this compound from its most prominent fungal source, Aspergillus terreus.

Quantitative Data on Terretonin Production

Obtaining precise, standardized yield data for secondary metabolites from fungal fermentations can be challenging due to variations in strains, culture conditions, and extraction methods. While specific yields for this compound are not consistently reported in the literature, the following table summarizes the isolated amounts of various terretonin compounds from Aspergillus terreus cultures, providing an indication of production levels that may be achievable.

| Compound | Producing Organism Strain | Isolated Amount | Source |

| Terretonin N | Aspergillus terreus TM8 | 300 mg | [6] |

| Terretonin O | Aspergillus terreus TM8 | 2.3 mg | [3] |

| Terretonin D1, A, and D | Aspergillus terreus ML-44 | Not specified | [4] |

Experimental Protocols: Isolation and Purification of this compound

The following is a representative methodology for the isolation and purification of this compound from Aspergillus terreus, compiled from established protocols for related compounds.

1. Fungal Fermentation:

-

Organism: Aspergillus terreus (a known this compound producing strain).

-

Culture Medium: Potato Dextrose Agar (PDA) or a suitable liquid medium such as Potato Dextrose Broth (PDB) or a rice-based solid substrate medium.

-

Incubation: The fungus is typically cultured for 2-4 weeks at a controlled temperature, commonly between 25-28°C, in static or shaken conditions depending on the medium.

2. Extraction of Secondary Metabolites:

-

The fungal biomass and culture medium are harvested.

-

The entire culture is extracted exhaustively with organic solvents. A common solvent system is a mixture of methanol and dichloromethane.[7] Ethyl acetate is also frequently used.[8]

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation (Vacuum Liquid Chromatography - VLC or Column Chromatography):

-

The crude extract is often pre-adsorbed onto silica gel.

-

The adsorbed material is loaded onto a silica gel column.

-

Elution is performed with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by dichloromethane and methanol.[8]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected characteristics of this compound.

-

-

Intermediate Purification (Sephadex LH-20 Chromatography):

-

Fractions enriched with this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column.

-

A common mobile phase for this step is a mixture of dichloromethane and methanol.[6]

-

-

Final Purification (High-Performance Liquid Chromatography - HPLC):

-

The final purification is typically achieved using reversed-phase HPLC (RP-HPLC).

-

A C18 column is commonly employed with a gradient elution system, such as water and acetonitrile or water and methanol.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Signaling Pathway of Terretonin

Recent studies on a meroterpenoid from Aspergillus terreus, referred to as "Terretonin (TE)," have elucidated its potential anti-inflammatory mechanism of action.[9] This compound has been shown to modulate the SIRT1/Nrf2/NF-κB/NLRP3 signaling pathway.[9] Given that this compound is a prominent meroterpenoid from this fungal species, this pathway provides valuable insight into its potential biological activity.

The proposed mechanism involves the upregulation of Sirtuin 1 (SIRT1), which in turn deacetylates and activates Nuclear factor erythroid 2-related factor 2 (Nrf2). Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant genes. Concurrently, SIRT1 deacetylates and inhibits the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and the suppression of the NLRP3 inflammasome.

The following diagram, generated using the DOT language, illustrates this signaling pathway.

Conclusion

This compound, a meroterpenoid produced by Aspergillus terreus, represents a molecule of significant interest for its potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources, methods for its production and purification, and a detailed look at its potential anti-inflammatory signaling pathway. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge necessary to further explore the scientific and medicinal potential of this fascinating natural product. Further research is warranted to establish standardized production protocols, quantify yields more precisely, and fully elucidate the pharmacological profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C26H32O8 | CID 11547355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Terretonin D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terretonin | C26H32O9 | CID 16196970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Production of Terretonin N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 [frontiersin.org]

- 8. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secondary Metabolite Variation and Bioactivities of Two Marine Aspergillus Strains in Static Co-Culture Investigated by Molecular Network Analysis and Multiple Database Mining Based on LC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties and Stability of Terretonin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of Terretonin A, a meroterpenoid natural product. The information is curated to support research, drug discovery, and development activities.

Physicochemical Properties of this compound

This compound is a complex meroterpenoid produced by fungi of the Aspergillus genus, notably Aspergillus terreus.[1] Its intricate structure contributes to its biological activity and influences its physicochemical characteristics. A summary of its known properties is presented below.

Molecular and Chemical Properties

The fundamental molecular and chemical properties of this compound have been determined through various analytical techniques. This data is essential for its identification, characterization, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₈ | [1] |

| Molecular Weight | 472.5 g/mol | [1] |

| IUPAC Name | methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate | [1] |

| CAS Number | 865092-86-0 | [2] |

| Computed XLogP3 | 2.2 | [1] |

| Computed Polar Surface Area | 124 Ų | [1] |

| Computed Hydrogen Bond Donor Count | 1 | [1] |

| Computed Hydrogen Bond Acceptor Count | 8 | [1] |

| Computed Rotatable Bond Count | 2 | [1] |

Spectroscopic Data

Note: The following data pertains to "Terretonin" (Molecular Formula: C₂₆H₃₂O₉), a closely related analogue of this compound (Molecular Formula: C₂₆H₃₂O₈). Researchers should exercise caution when extrapolating this data to this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The ¹H NMR spectrum of terretonin reveals a complex pattern of signals indicative of its intricate polycyclic structure and multiple stereocenters. |

| ¹³C NMR | The ¹³C NMR spectrum of terretonin shows 26 distinct carbon signals, consistent with its molecular formula. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) data for terretonin confirms its elemental composition. |

Stability of this compound

The stability of a natural product is a critical parameter for its development as a therapeutic agent. It influences formulation, storage, and shelf-life. Currently, there are no specific published stability studies on this compound. However, general principles of natural product stability and methodologies for its assessment can be applied.

General Considerations for Stability

Natural products like this compound can be susceptible to degradation under various environmental conditions. Key factors that can affect its stability include:

-

pH: The presence of ester and other pH-sensitive functional groups in this compound suggests that it may be susceptible to hydrolysis under acidic or basic conditions.

-

Temperature: Elevated temperatures can accelerate degradation reactions, leading to a loss of potency and the formation of degradation products.

-

Light: Exposure to ultraviolet or visible light can induce photolytic degradation of the molecule.

-

Oxidation: The presence of oxidizable functional groups may make this compound sensitive to oxidative degradation.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), needs to be developed and validated.[3][4] This method should be able to separate the parent compound from its degradation products.

Forced Degradation Studies:

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating method.[5] A typical forced degradation study for this compound would involve the following conditions:

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure of the solid drug substance to dry heat.

-

Photodegradation: Exposure of the drug substance (in solid and solution form) to light according to ICH Q1B guidelines.

Workflow for a Forced Degradation Study:

Caption: Workflow for a forced degradation study of this compound.

Biological Activity and Signaling Pathway

While specific signaling pathways for this compound are not yet fully elucidated, a closely related compound, referred to as "Terretonin (TE)" in a recent study, has been shown to exert protective effects against sepsis-induced acute lung injury.[5][6] This effect is mediated through the SIRT1/Nrf2/NF-κB/NLRP3 signaling pathway. It is important to note that "Terretonin (TE)" (C₂₆H₃₂O₉) and this compound (C₂₆H₃₂O₈) are different compounds, and therefore, the biological activity may differ.[1][7]

Proposed Anti-Inflammatory Signaling Pathway of Terretonin (TE):

The study suggests that Terretonin (TE) upregulates Sirtuin 1 (SIRT1), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant response. Simultaneously, SIRT1 activation leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammation. The downregulation of NF-κB subsequently suppresses the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, reducing the production of pro-inflammatory cytokines.[5][6]

Caption: Proposed anti-inflammatory signaling pathway of Terretonin (TE).

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide summarizes its core physicochemical properties based on available data. However, a significant gap exists in the experimental validation of these properties and in the understanding of its stability profile. Further research, including comprehensive stability studies and elucidation of its specific biological mechanisms, is crucial for its advancement as a drug candidate. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct these necessary investigations.

References

- 1. This compound | C26H32O8 | CID 11547355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Terretonin | C26H32O9 | CID 16196970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity screening of Terretonin A derivatives

An in-depth technical guide on the biological activity screening of Terretonin A derivatives for researchers, scientists, and drug development professionals.

Introduction

Terretonins are a class of meroterpenoids, natural products derived from mixed biosynthetic pathways, primarily isolated from fungi of the Aspergillus genus.[1][2] These compounds are characterized by a unique and complex tetracyclic core skeleton.[2] this compound and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the biological activity screening of this compound derivatives, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Anticancer and Cytotoxic Activity

Several Terretonin derivatives have been investigated for their potential as anticancer agents. The primary screening method involves evaluating their cytotoxicity against various human cancer cell lines, followed by mechanistic studies to understand the mode of action, such as the induction of apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effects of Terretonin derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Terretonin N | SKOV3 | Ovary Adenocarcinoma | 1.2 | [3] |

| PC-3 | Prostate Adenocarcinoma | 7.4 | [3] | |

| KB-3-1 | Cervix Carcinoma | Not significantly cytotoxic | [4] | |

| Butyrolactone I * | SKOV3 | Ovary Adenocarcinoma | 0.6 | [3] |

| PC-3 | Prostate Adenocarcinoma | 4.5 | [3] |

Note: Butyrolactone I was isolated alongside Terretonin N from Aspergillus terreus TM8 and studied in the same context.[3]

Experimental Protocols

1.2.1. Cell Viability (MTT) Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., PC-3, SKOV3) are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the Terretonin derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells.

1.2.2. Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining) This assay is used to visualize and differentiate between live, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are grown on coverslips in a petri dish and treated with the IC50 concentration of the test compound for 48 hours.

-

Staining: The cells are washed with phosphate-buffered saline (PBS) and then stained with a mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr) (e.g., 1 µL of a 100 µg/mL solution of each).

-

Microscopy: The stained cells are immediately visualized under a fluorescence microscope.

-

Live cells: Uniform green nucleus.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-to-red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniform orange-to-red nucleus.

-

Visualization of Screening Workflow and Mechanism

Caption: Workflow for anticancer activity screening of Terretonin derivatives.

Studies on Terretonin N revealed its ability to induce apoptosis in prostate (PC-3) and ovarian (SKOV3) cancer cells.[3][5] The process of apoptosis is a highly regulated form of programmed cell death crucial for eliminating damaged or cancerous cells.

Caption: Simplified signaling pathway for apoptosis induced by Terretonin N.

Antimicrobial Activity

Terretonin derivatives have demonstrated notable activity against various microorganisms, particularly Gram-positive bacteria.

Quantitative Data: Antimicrobial Screening

Antimicrobial activity is often assessed using the agar diffusion test (measuring the zone of inhibition) and by determining the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | Type | Method | Result | Reference |

| Terretonin N | Staphylococcus warneri | Gram-positive | Agar Diffusion | 15 mm inhibition zone | [4][5] |

| Pseudomonas agarici | Gram-negative | Agar Diffusion | 7-8 mm inhibition zone | [4] | |

| Escherichia coli | Gram-negative | Agar Diffusion | 7-8 mm inhibition zone | [4] | |

| Gentamycin (Control) | Staphylococcus warneri | Gram-positive | Agar Diffusion | 14 mm inhibition zone | [4] |

| Terretonin G | Staphylococcus aureus | Gram-positive | Not specified | Potent activity | [6] |

| Bacillus subtilis | Gram-positive | Not specified | Good activity | [6] | |

| Micrococcus luteus | Gram-positive | Not specified | Good activity | [6] |

Experimental Protocols

2.2.1. Agar Diffusion Test This method is used for preliminary screening of antimicrobial activity.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into petri dishes.

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

-

Compound Application: Sterile paper discs are impregnated with a known concentration of the Terretonin derivative and placed on the agar surface. A control disc with a standard antibiotic (e.g., gentamycin) is also used.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity

Certain Terretonin derivatives have been evaluated for their ability to modulate inflammatory responses.

Quantitative Data: Anti-inflammatory Screening

| Compound | Assay | Cell Line | Concentration | Inhibition Rate | Reference |

| Terretonin D1 | NO Production | RAW264.7 | 50 µg/mL | 22-34% | [7] |

| Terretonin | NO Production | RAW264.7 | 50 µg/mL | 22-34% | [7] |

| This compound | NO Production | RAW264.7 | 50 µg/mL | 22-34% | [7] |

| Terretonin D | NO Production | RAW264.7 | 50 µg/mL | 22-34% | [7] |

Experimental Protocols

3.2.1. Nitric Oxide (NO) Production Inhibition Assay This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).

-

Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.

-

Treatment: The cells are pre-treated with different concentrations of the Terretonin derivatives for a short period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

-

Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Analysis: The absorbance is measured at 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated, untreated control.

Visualization of Anti-inflammatory Mechanism

Terretonin has been shown to exert protective effects against acute lung injury by inhibiting the NF-κBp65/NLRP3 signaling pathway.[5]

Caption: Inhibition of the NF-κB signaling pathway by Terretonin.

Other Biological Activities

Screening efforts have also revealed other potential therapeutic applications for Terretonin derivatives.

Quantitative Data: Anti-viral and Enzyme Inhibition

| Compound | Activity | Target | IC50 / Inhibition Rate | Reference |

| Derivative 1 | Anti-TMV | Tobacco Mosaic Virus | 28.6% inhibition; IC50 49.3 µM | [2] |

| Derivative 2 | Anti-TMV | Tobacco Mosaic Virus | 46.4% inhibition; IC50 22.4 µM | [2] |

| Derivative 3 | Anti-TMV | Tobacco Mosaic Virus | 30.5% inhibition; IC50 42.2 µM | [2] |

| Derivative 6 | Anti-TMV | Tobacco Mosaic Virus | 26.2% inhibition; IC50 54.1 µM | [2] |

| Terreusterpene A | BACE1 Inhibition | Beta-secretase 1 | IC50 5.98 µM | [8] |

| Terreusterpene D | BACE1 Inhibition | Beta-secretase 1 | IC50 1.91 µM | [8] |

Conclusion

The biological screening of this compound and its derivatives has unveiled a broad spectrum of pharmacological activities. Notably, derivatives like Terretonin N and Butyrolactone I show significant promise as anticancer agents by inducing apoptosis.[3] Furthermore, the potent activity of Terretonin N and G against Gram-positive bacteria highlights their potential as leads for new antibiotics.[4][5][6] The anti-inflammatory and other bioactivities observed suggest that the Terretonin scaffold is a valuable template for drug discovery. This guide provides the foundational data and methodologies to assist researchers in the further exploration and development of this fascinating class of natural products. Further investigation is warranted to elucidate the precise molecular mechanisms and to optimize the therapeutic potential of these compounds through medicinal chemistry efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Terretonin N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Terretonin D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Mechanism of Action of Terretonin A in Microbial Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on the precise molecular mechanism of action of Terretonin A in microbial cells is not yet comprehensive. This guide summarizes the available data on its antimicrobial activity and discusses potential mechanisms based on its chemical class and existing research. Further investigation is required to fully elucidate its mode of action.

Introduction to this compound

This compound is a fungal meroterpenoid, a class of natural products derived from a mixed polyketide-terpenoid pathway[1]. These compounds are known for their structural complexity and diverse biological activities[2][3]. Terretonins are primarily isolated from fungi of the Aspergillus genus and have demonstrated a range of bioactivities, including antimicrobial and cytotoxic effects[2][4]. The intricate architecture of these molecules makes them promising candidates for drug discovery[3].

Antimicrobial Spectrum of Terretonin Compounds

While specific data for this compound is limited, studies on related terretonin compounds provide insights into their antimicrobial potential. The activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Terretonin Compounds

| Compound | Microbial Species | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| Terretonin G | Staphylococcus aureus | 4 mm inhibition zone at 20 µ g/disk | [5] |

| Bacillus subtilis | 2 mm inhibition zone at 20 µ g/disk | [5] | |

| Micrococcus luteus | 2 mm inhibition zone at 20 µ g/disk | [5] | |

| Terretonin N | Staphylococcus warneri | 15 mm inhibition zone | [6] |

| Pseudomonas agarici | Low activity (7-8 mm inhibition zone) | [6] | |

| Escherichia coli | Low activity (7-8 mm inhibition zone) | [6] |

| Terrein (related metabolite) | Cryptococcus neoformans | Potent antifungal activity |[7] |

Note: Some studies report antimicrobial activity using the agar diffusion test, where the diameter of the inhibition zone is measured. This method indicates sensitivity but is not a direct measure of MIC.

Postulated Mechanism of Action

The exact molecular target of this compound in microbial cells has not been definitively identified. However, based on the known mechanisms of other antimicrobial compounds and the nature of meroterpenoids, several hypotheses can be proposed.

A plausible mechanism of action for antimicrobial compounds involves a multi-stage process that begins with transport into the cell and culminates in the inhibition of essential cellular processes[8]. For instance, the antibacterial alaphosphin is actively transported into bacterial cells, where it is cleaved to release a molecule that inhibits alanine racemase, an enzyme crucial for peptidoglycan synthesis[8].

Given that this compound is a product of fungal metabolism, it is likely to have evolved to target processes in competing microorganisms. Potential targets could include:

-

Cell Wall or Membrane Integrity: Many antimicrobial agents disrupt the cell wall or membrane, leading to cell lysis.

-

Enzyme Inhibition: this compound may act as an inhibitor of essential enzymes, such as those involved in DNA replication, protein synthesis, or metabolic pathways. For example, the antifungal agent ebselen targets thioredoxin reductase in Aspergillus fumigatus, an enzyme critical for maintaining redox homeostasis[9].

-

Interference with Signaling Pathways: Disruption of key signaling pathways can lead to a cascade of events that culminate in cell death. In Aspergillus fumigatus, the cAMP signaling pathway is involved in regulating virulence and defense against host immune cells[10].

Experimental Protocols for Elucidating Mechanism of Action

Determining the precise mechanism of action of a novel antimicrobial agent like this compound requires a systematic approach involving a series of well-defined experiments.

4.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

These are foundational experiments to quantify the antimicrobial potency of a compound.

-

Protocol:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the test microorganism.

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration with no visible growth.

-

To determine the MBC/MFC, subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in viable cells.

-

4.2. Macromolecular Synthesis Inhibition Assays

These assays help to identify which major cellular process (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.

-

Protocol:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Aliquot the culture and add this compound at a concentration at or above the MIC.

-

Add a radiolabeled precursor for each macromolecule to be assayed (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).

-

Incubate for a short period.

-

Precipitate the macromolecules using trichloroacetic acid (TCA).

-

Measure the incorporated radioactivity using a scintillation counter.

-

A significant reduction in the incorporation of a specific precursor indicates inhibition of that synthesis pathway.

-

4.3. Target Identification Assays

Once the general cellular process is identified, further experiments are needed to pinpoint the specific molecular target. This can involve techniques such as:

-

Affinity Chromatography: Immobilize this compound on a solid support to capture its binding partners from a cell lysate.

-

Genetic Screens: Identify mutations that confer resistance to this compound, which can point to the target protein or pathway.

-

Enzymatic Assays: If a specific enzyme is suspected as the target, its activity can be measured in the presence and absence of this compound.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Antimicrobial Mechanism of Action Studies

A generalized workflow for investigating the mechanism of action of a novel antimicrobial compound.

Diagram 2: Hypothetical Signaling Pathway Inhibition

A hypothetical model of this compound inhibiting a key kinase in a microbial signaling pathway.

Conclusion

This compound and its related compounds represent a promising class of fungal-derived natural products with demonstrated antimicrobial potential. While the precise mechanism of action remains to be fully elucidated, this guide provides a framework for understanding their potential modes of action and the experimental approaches required for their investigation. Further research into this fascinating class of molecules could lead to the development of novel and much-needed antimicrobial therapies.

References

- 1. Biosynthesis of terretonin, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Terretonin N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure, Mechanism, and Inhibition of Aspergillus fumigatus Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Aspergillus fumigatus melanins: interference with the host endocytosis pathway and impact on virulence [frontiersin.org]

Terretonin A: A Deep Dive into Structure-Activity Relationships for Future Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin A, a complex meroterpenoid natural product, has garnered significant interest in the scientific community due to its intricate chemical architecture and promising biological activities. As a member of the broader family of terretonins, primarily isolated from Aspergillus species, this compound serves as a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their potential as anticancer agents. While a systematic and comprehensive SAR study on a large library of synthetic this compound analogs has yet to be published, this document collates the existing data from various studies on naturally occurring and isolated terretonins to infer preliminary SAR insights.

The Core Structure of Terretonins

The characteristic tetracyclic core of the terretonin family presents a unique and challenging synthetic target. The complex stereochemistry and dense functionalization of this scaffold offer multiple points for structural modification, paving the way for the generation of diverse analogs with potentially enhanced biological activities and improved pharmacokinetic profiles.

Anticancer Activity of Terretonin Analogs

The primary biological activity explored for terretonin derivatives is their cytotoxicity against various cancer cell lines. The available data, though limited to a few analogs, provides a foundation for preliminary SAR analysis.

Table 1: Cytotoxic Activity of Terretonin Analogs against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Terretonin N | PC-3 (Prostate) | SRB | 7.4 | [1] |

| SKOV3 (Ovarian) | SRB | 1.2 | [1] | |

| Terretonin M | L5178Y (Murine Lymphoma) | MTT | >10 | [2] |

| Terretonin O | KB-3-1 (Cervical Carcinoma) | - | Inactive | [2] |

SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Preliminary Structure-Activity Relationship Insights

Based on the limited data available, some initial observations on the SAR of terretonins can be made:

-

Oxygenation Pattern: The degree and position of hydroxylation and other oxygen-containing functional groups on the tetracyclic core appear to be critical for cytotoxic activity. The potent activity of Terretonin N suggests that its specific oxygenation pattern is favorable for inhibiting the growth of prostate and ovarian cancer cells.

-

Side Chain Modifications: While data on synthetic modifications of the side chains are scarce, the natural variations among the terretonin family suggest that alterations in these regions could significantly impact bioactivity.

-

Stereochemistry: The complex stereochemistry of the terretonin core is likely a crucial determinant of its interaction with biological targets. The precise spatial arrangement of the various substituents is expected to play a major role in target binding and subsequent biological response.

It is important to reiterate that these are preliminary inferences. A systematic SAR study involving the synthesis and biological evaluation of a focused library of this compound analogs is necessary to establish definitive relationships between specific structural features and cytotoxic potency.

Experimental Protocols

The following are generalized protocols for the key cytotoxicity assays cited in the literature for terretonin analogs.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of the test compounds (e.g., Terretonin N) for the desired exposure time (e.g., 48 hours).

-

Terminate the experiment by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with slow-running tap water to remove TCA.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Plate cells in 96-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of the test compounds for the desired exposure time.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Workflows and Pathways

To better understand the processes involved in this compound SAR studies, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

The study of this compound and its analogs is still in its early stages, but the available data clearly indicates their potential as a new class of anticancer agents. The unique and complex chemical structure of the terretonin scaffold provides a rich platform for medicinal chemistry efforts aimed at developing potent and selective drug candidates.

Future research should focus on the following key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial for enabling systematic SAR studies.

-

Analog Synthesis: The creation of a focused library of this compound analogs with systematic modifications at various positions of the tetracyclic core and side chains is a priority.

-

Comprehensive Biological Evaluation: The synthesized analogs should be evaluated against a broad panel of cancer cell lines to understand their spectrum of activity and to identify potential selectivity.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the most potent terretonin analogs will be essential for their further development as clinical candidates.

By addressing these key areas, the full therapeutic potential of the terretonin class of natural products can be unlocked, potentially leading to the development of novel and effective cancer therapies.

References

Nocardiopsis sp. as a Source of Novel Terretonin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Nocardiopsis, a member of the Actinomycetes, is increasingly recognized as a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3][4] These microorganisms thrive in various, often extreme, environments and have developed unique biosynthetic capabilities. Among the fascinating molecules isolated from Nocardiopsis are novel analogues of terretonin, a class of meroterpenoids known for their complex chemical structures and significant biological activities. This technical guide provides an in-depth overview of the discovery of novel terretonin analogues from Nocardiopsis sp., with a focus on the isolation, characterization, and biological evaluation of Terretonin N. Detailed experimental protocols and data are presented to facilitate further research and drug discovery efforts in this promising area.

Discovery of Terretonin N from Nocardiopsis sp. LGO5

A significant finding in the exploration of Nocardiopsis secondary metabolites has been the isolation of Terretonin N, a highly oxygenated and unique tetracyclic 6-hydroxymeroterpenoid, from a marine-derived strain of Nocardiopsis sp. LGO5.[5][6][7] This discovery underscores the potential of this bacterial genus as a source of new chemical entities for drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from the isolation and characterization of Terretonin N.

Table 1: Physicochemical Properties of Terretonin N [6]

| Property | Value |

| Molecular Formula | C26H32O7 |

| Molecular Weight | 456.53 g/mol |

| Appearance | Colorless needles |

| Optical Rotation | [α]D25 +11.5 (c 0.1, MeOH) |

| UV (MeOH) λmax (log ε) | 212 (4.12), 254 (3.87), 300 (3.45) nm |

| IR (KBr) νmax | 3421, 2965, 1738, 1637, 1455, 1378, 1235, 1024 cm-1 |

| HRESIMS [M-H]− | m/z 455.2075 (calcd. for C26H31O7, 455.2070) |

Table 2: 1H NMR Data for Terretonin N (500 MHz, CDCl3) [6]

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 5.98, s |

| 3 | 5.45, s |

| 7 | 2.05, m |

| 8 | 1.65, m; 1.55, m |

| 9 | 1.40, m |

| 11 | 3.15, dd (10.0, 5.0) |

| 12 | 1.95, m |

| 13 | 1.25, s |

| 14 | 1.18, s |

| 15 | 1.05, s |

| 18 | 4.95, s; 4.85, s |

| 19 | 1.75, s |

| 21 | 2.15, s |

| 23 | 6.85, d (8.5) |

| 24 | 7.80, d (8.5) |

| 25 | 2.30, s |

| 26 | 3.80, s |

Table 3: 13C NMR Data for Terretonin N (125 MHz, CDCl3) [6]

| Position | δC (ppm) |

| 1 | 120.5 |

| 2 | 160.2 |

| 3 | 105.1 |

| 4 | 165.8 |

| 5 | 98.9 |

| 6 | 75.6 |

| 7 | 35.4 |

| 8 | 22.1 |

| 9 | 40.8 |

| 10 | 48.2 |

| 11 | 55.6 |

| 12 | 38.7 |

| 13 | 25.1 |

| 14 | 28.9 |

| 15 | 18.2 |

| 16 | 148.9 |

| 17 | 110.5 |

| 18 | 112.1 |

| 19 | 20.8 |

| 20 | 170.1 |

| 21 | 21.3 |

| 22 | 130.2 |

| 23 | 115.9 |

| 24 | 125.4 |

| 25 | 20.5 |

| 26 | 52.3 |

Table 4: Antimicrobial Activity of Nocardiopsis sp. LGO5 Crude Extract and Pure Terretonin N (Inhibition Zone Diameter in mm) [6]

| Test Organism | Crude Extract | Terretonin N (30 µ g/disc ) |

| Escherichia coli DSMZ 1058 | 9 | 8 |

| Bacillus subtilis DSMZ 704 | 10 | - |

| Pseudomonas agarici DSMZ 11810 | 11 | 7 |

| Micrococcus luteus DSMZ 1605 | 11 | - |

| Staphylococcus warneri DSMZ 20036 | 12 | 15 |

| Staphylococcus aureus | 10 | - |

| Pseudomonas aeruginosa | 13 | - |

| Candida albicans | 9 | - |

| Saccharomyces cerevisiae | 14 | - |

Note: '-' indicates data not reported.

Table 5: Cytotoxicity of Terretonin N against Human Cervix Carcinoma (KB-3-1) Cell Line [2]

| Compound | IC50 (µg/mL) |

| Terretonin N | Not significant |

| Doxorubicin (Positive Control) | 0.009 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery of Terretonin N from Nocardiopsis sp. LGO5.

Isolation and Cultivation of Nocardiopsis sp. LGO5

-

Isolation: The strain LGO5 was isolated from a sediment sample collected from a lake in Helwan, Egypt. The sediment was suspended in sterile seawater, incubated, and then serially diluted before being plated on starch nitrate agar.[6]

-

Culture Medium (Starch Nitrate Agar):

-

Starch: 20.0 g/L

-

KNO3: 2.0 g/L

-

K2HPO4: 1.0 g/L

-

MgSO4·7H2O: 0.5 g/L

-

NaCl: 0.5 g/L

-

FeSO4·7H2O: 0.01 g/L

-

CaCO3: 3.0 g/L

-

Agar: 20.0 g/L

-

50% Sea Water: 1000 mL

-

pH adjusted to 7.2.[6]

-

-

Incubation: The plates were incubated at 30 °C.[6]

-

Maintenance: The pure culture was maintained on starch-nitrate medium and stored in glycerol at -80 °C.[6]

Fermentation for Terretonin N Production

-

Seed Culture: A seed culture was prepared by inoculating a 100 mL Erlenmeyer flask containing 50 mL of ISP2 medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose, pH 7.2) and incubating at 28 °C for 3 days.[5]

-

Large-Scale Fermentation (Solid-State):

-

1 L Erlenmeyer flasks (12 flasks) were used, each containing a modified rice medium.

-

Medium Composition: 100 g of commercial rice and 100 mL of 50% seawater containing 0.4% yeast extract and 1% malt extract.

-

Inoculation: 5 mL of the seed culture was aseptically transferred to each flask.

-

Incubation: The flasks were incubated for 14 days at 35 °C.[5]

-

Extraction and Isolation of Terretonin N

-

Extraction:

-

The fermented rice culture was macerated in methanol (2.5 L).

-

The methanolic extract was filtered and concentrated under vacuum.

-

The remaining aqueous residue was re-extracted with ethyl acetate.

-

The ethyl acetate extract was concentrated to dryness.[5]

-

-

Purification:

-

The crude ethyl acetate extract was subjected to silica gel column chromatography.

-

Fractions were collected and monitored by TLC.

-

A nonpolar fraction (FI) consisting mainly of fats was discarded.

-

Fraction FII was further purified on a Sephadex LH-20 column using a mobile phase of CH2Cl2/40% MeOH.

-

This resulted in four sub-fractions (FIIa, FIIb, FIIc, FIId).

-

Sub-fraction FIIa was purified again using Sephadex LH-20 (CH2Cl2/40% MeOH) to yield pure Terretonin N (8 mg) as colorless needles.[5]

-

Bioactivity Assays

-

Antimicrobial Activity: The agar diffusion technique was used to test the antimicrobial activity of the crude extract and pure Terretonin N against a panel of microorganisms.[6]

-

Cytotoxicity Assay: The in vitro cytotoxic activity of Terretonin N was evaluated against the human cervix carcinoma cell line KB-3-1.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the isolation of Nocardiopsis sp. to the characterization of Terretonin N.

Caption: Workflow for the isolation and characterization of Terretonin N.

Biosynthetic Context

While the specific biosynthetic pathway for terretonins in Nocardiopsis sp. has not yet been elucidated, it is hypothesized to follow a mixed polyketide-terpenoid pathway, similar to what has been studied in fungi like Aspergillus terreus. The following diagram provides a generalized logical relationship for this proposed biosynthetic origin.

Caption: Proposed biosynthetic origin of terretonin analogues.

Conclusion and Future Outlook

The discovery of Terretonin N from Nocardiopsis sp. LGO5 represents a compelling case for the exploration of this actinobacterial genus as a source of novel and biologically active meroterpenoids. The detailed experimental protocols provided herein offer a roadmap for researchers to investigate other Nocardiopsis strains for new terretonin analogues. While Terretonin N itself did not exhibit significant cytotoxicity against the tested cancer cell line, its potent and selective antibacterial activity against Staphylococcus warneri warrants further investigation.[6] Future research should focus on screening diverse Nocardiopsis isolates, optimizing fermentation conditions to enhance the production of minor metabolites, and employing modern genomic and metabolomic approaches to uncover the biosynthetic potential of this remarkable genus. Such efforts are likely to yield a wealth of novel terretonin analogues with diverse pharmacological properties, contributing to the development of new therapeutic agents.

References

- 1. Genus Nocardiopsis: A Prolific Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Nocardiopsis species: a potential source of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of terretonin, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Terretonin N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terretonin N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Meroterpenoid Biosynthesis in Aspergillus: A Technical Guide to the Genetic and Molecular Underpinnings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meroterpenoids, a class of natural products with a hybrid origin from polyketide and terpenoid precursors, represent a rich source of bioactive compounds with significant therapeutic potential. The fungal genus Aspergillus is a prolific producer of a diverse array of meroterpenoids, some of which exhibit potent biological activities, including immunosuppressive, anti-cancer, and anti-parasitic properties. Understanding the intricate biosynthetic pathways and the underlying genetic basis for their production in Aspergillus is paramount for harnessing their full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core principles of meroterpenoid biosynthesis in Aspergillus, detailing the key enzymatic steps, the organization of biosynthetic gene clusters, and the experimental methodologies employed to elucidate these complex pathways.

Core Biosynthetic Pathway of Meroterpenoids in Aspergillus

The biosynthesis of meroterpenoids in Aspergillus is a multi-step process that typically involves the convergence of two major metabolic pathways: the polyketide pathway and the mevalonate pathway (for terpenoid precursors). The general sequence of events can be summarized as follows:

-

Polyketide Backbone Formation : A polyketide synthase (PKS), often a non-reducing PKS (NR-PKS), catalyzes the initial step by assembling a polyketide chain from simple acyl-CoA precursors.[1][2] For many DMOA-derived meroterpenoids, the precursor is 3,5-dimethylorsellinic acid (DMOA).[3][4]

-

Prenylation : A crucial step in meroterpenoid biosynthesis is the attachment of a prenyl group, typically farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to the polyketide scaffold. This reaction is catalyzed by a prenyltransferase.[1][2]

-

Terpenoid Moiety Modification : Following prenylation, the terpenoid portion of the molecule undergoes a series of enzymatic modifications, including epoxidation and cyclization, which are catalyzed by enzymes such as flavin-dependent monooxygenases and terpene cyclases, respectively. These cyclization reactions are key to generating the vast structural diversity observed in meroterpenoids.[3][5][6]

-

Tailoring Reactions : The final stages of biosynthesis involve a variety of tailoring enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and methyltransferases. These enzymes introduce further structural modifications, such as hydroxylations, dehydrogenations, and methylations, to produce the final bioactive meroterpenoid.

Below is a generalized workflow of meroterpenoid biosynthesis:

Genetic Basis: The Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically co-located in the genome in what is known as a biosynthetic gene cluster (BGC).[7] This clustering facilitates the co-regulation of all the genes required for the production of a particular compound.

A Case Study: The Austinol Biosynthetic Gene Cluster in Aspergillus nidulans

A fascinating and unexpected discovery in Aspergillus nidulans is that the genes for the biosynthesis of the meroterpenoids austinol and dehydroaustinol are located in two separate gene clusters on different chromosomes.[1][2][8][9][10] This finding challenges the conventional paradigm of a single, contiguous BGC for a secondary metabolite pathway in fungi.

-

Cluster 1 : Contains the non-reducing polyketide synthase gene, ausA, which is responsible for the synthesis of the 3,5-dimethylorsellinic acid core.[1][8][9] This cluster comprises a total of four genes.[1][8][9]

-

Cluster 2 : Located on a separate chromosome, this larger cluster of ten genes includes the prenyltransferase gene, ausN, which catalyzes the farnesylation of the polyketide intermediate.[1][2][8][9] This cluster also contains genes for tailoring enzymes that complete the biosynthesis of austinol.

The split nature of the austinol BGC suggests a more complex regulatory network than previously anticipated for meroterpenoid production.

Branching Pathways in Aspergillus insuetus

Recent research in Aspergillus insuetus has revealed the existence of branching meroterpenoid biosynthetic pathways.[3][4] This fungus possesses two distinct terpene cyclase enzymes, InsA7 and InsB2, that can act on the same precursor, (6R,10′R)-epoxyfarnesyl-DMOA methyl ester, but catalyze different cyclization reactions.[3][4] This leads to the production of a diverse suite of 17 new meroterpenoids.[3] This discovery highlights the enzymatic basis for the chemical diversity of meroterpenoids within a single fungal species.

The following diagram illustrates the branching pathways in A. insuetus:

Key Enzymes in Meroterpenoid Biosynthesis

The structural diversity of meroterpenoids is a direct result of the varied enzymatic machinery encoded within their BGCs. Below is a summary of the key enzyme classes and their functions.

| Enzyme Class | Function | Example(s) in Aspergillus |

| Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone. | ausA (A. nidulans), InsA2 (A. insuetus)[1][3] |

| Prenyltransferase | Transfers a prenyl group (e.g., FPP) to the polyketide. | ausN (A. nidulans), InsA5 (A. insuetus)[1][3] |

| Flavin-dependent Monooxygenase | Often involved in the epoxidation of the prenyl chain. | InsA4 (A. insuetus)[3] |

| Terpene Cyclase | Catalyzes the complex cyclization of the terpenoid moiety. | InsA7, InsB2 (A. insuetus)[3][4] |

| O-methyltransferase | Adds a methyl group to a hydroxyl group. | InsA1 (A. insuetus)[3] |

| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions. | - |

| Dehydrogenases | Catalyze oxidation-reduction reactions. | - |

Experimental Protocols for Studying Meroterpenoid Biosynthesis

The elucidation of meroterpenoid biosynthetic pathways relies on a combination of genetic, molecular, and chemical techniques.

Identification of Biosynthetic Gene Clusters

A common workflow for identifying and characterizing a meroterpenoid BGC is outlined below:

Detailed Methodologies

Targeted Gene Deletion:

-

Construct Design : A deletion cassette is designed to replace the target gene. This cassette typically contains a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions upstream and downstream of the target gene.

-

Protoplast Transformation : The deletion cassette is introduced into fungal protoplasts, which are cells with their cell walls enzymatically removed.

-

Homologous Recombination : The cassette integrates into the fungal genome via homologous recombination, replacing the target gene.

-

Selection and Verification : Transformants are selected based on the marker, and successful gene deletion is confirmed by diagnostic PCR and Southern blotting.

Heterologous Expression in Aspergillus oryzae:

Aspergillus oryzae is a widely used and effective host for the heterologous expression of fungal secondary metabolite gene clusters due to its high productivity and genetic tractability.[11][12][13]

-